Cellular Potency vs. Inactive Control BAY-444
In a direct comparison within a cellular mechanistic assay, BAY-6035 potently inhibited SMYD3-mediated MEKK2 methylation with an IC50 of 70 nM, whereas its designed inactive control compound, BAY-444, was 329-fold less potent, exhibiting an IC50 of 23,000 nM (23 µM) [1]. This stark difference confirms the target engagement and specificity of BAY-6035 in a live-cell context.
| Evidence Dimension | Cellular MEKK2 Methylation Inhibition |
|---|---|
| Target Compound Data | IC50 = 70 nM |
| Comparator Or Baseline | BAY-444 (negative control) IC50 = 23,000 nM |
| Quantified Difference | 329-fold lower potency for BAY-444 |
| Conditions | Cellular mechanistic assay measuring MAP3K2 methylation by SMYD3 |
Why This Matters
This data validates BAY-6035's on-target cellular activity and provides a critical, well-validated negative control (BAY-444) for use in parallel experiments to confirm that observed phenotypes are due to SMYD3 inhibition rather than off-target effects.
- [1] Structural Genomics Consortium (SGC). BAY-6035: A potent, peptide-competitive chemical probe for SMYD3. thesgc.org. View Source
